molecular formula C10H22N2O5Si B1144069 Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- CAS No. 1274903-53-5

Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-

Cat. No.: B1144069
CAS No.: 1274903-53-5
M. Wt: 278.37758
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Description

Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-: is a compound that combines the properties of acetamide and trimethoxysilyl groups. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. The presence of the trimethoxysilyl group allows for potential interactions with siliceous materials, making it useful in surface modification and as a coupling agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- typically involves the reaction of acetamide derivatives with trimethoxysilylpropyl reagents. One common method includes the reaction of acetamide with 3-(trimethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis of the trimethoxysilyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are useful in creating cross-linked networks.

    Substitution: The acetamide group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: Formation of silanol groups.

    Condensation: Formation of siloxane networks.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry:

  • Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
  • Employed in the synthesis of hybrid materials with unique properties.

Biology:

  • Potential use in the modification of biomolecules for improved stability and functionality.
  • Investigated for its role in drug delivery systems due to its ability to interact with biological surfaces.

Medicine:

  • Explored for its potential in creating biocompatible coatings for medical devices.
  • Studied for its antimicrobial properties when incorporated into materials.

Industry:

  • Utilized in the production of advanced composites and coatings.
  • Applied in the development of functionalized surfaces for various industrial applications.

Comparison with Similar Compounds

    3-(Trimethoxysilyl)propylamine: Similar in structure but lacks the acetamide group.

    N-(3-(Trimethoxysilyl)propyl)acetamide: Similar but with different functional groups attached to the silicon atom.

Uniqueness:

  • The combination of acetamide and trimethoxysilyl groups in Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]- provides unique properties that are not present in the individual components. This dual functionality allows for a wide range of applications, particularly in creating hybrid materials and functionalized surfaces.

Properties

IUPAC Name

2-acetamido-N-(3-trimethoxysilylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O5Si/c1-9(13)12-8-10(14)11-6-5-7-18(15-2,16-3)17-4/h5-8H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAPUEBMCJRLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210772
Record name 2-(Acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274903-53-5
Record name 2-(Acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1274903-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetylamino)-N-[3-(trimethoxysilyl)propyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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